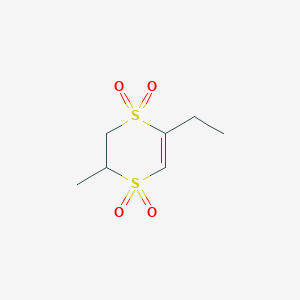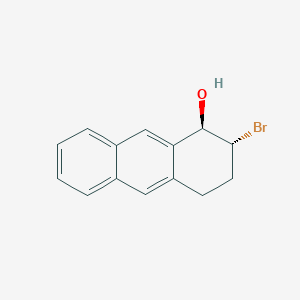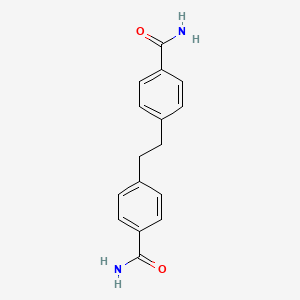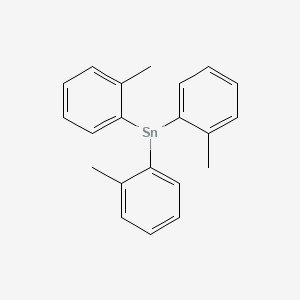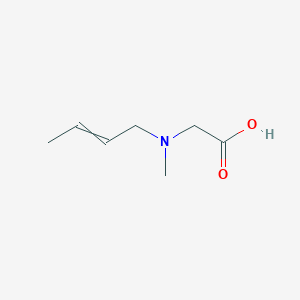
N-But-2-en-1-yl-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-But-2-en-1-yl-N-methylglycine is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is a derivative of glycine, where the amino group is substituted with a but-2-en-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-But-2-en-1-yl-N-methylglycine can be achieved through several synthetic routes. One common method involves the alkylation of N-methylglycine (sarcosine) with but-2-en-1-yl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: N-methylglycine and but-2-en-1-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Procedure: The N-methylglycine is dissolved in the solvent, and the base is added to the solution. The but-2-en-1-yl halide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems could be employed to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-But-2-en-1-yl-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the but-2-en-1-yl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-But-2-en-1-yl-N-methylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-But-2-en-1-yl-N-methylglycine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biochemical assays, it may interact with enzymes involved in metabolic pathways, altering their activity and providing insights into their function .
Comparison with Similar Compounds
N-But-2-en-1-yl-N-methylglycine can be compared with other similar compounds such as:
N-methylglycine (Sarcosine): A simpler derivative of glycine with a methyl group attached to the amino group. It is used in similar applications but lacks the additional but-2-en-1-yl group.
N-Butyl-N-methylglycine: Similar to this compound but with a butyl group instead of a but-2-en-1-yl group. This difference in structure can lead to variations in reactivity and applications.
N-Lauroylsarcosine: A derivative with a lauroyl group attached to the amino group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
58788-91-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-[but-2-enyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-8(2)6-7(9)10/h3-4H,5-6H2,1-2H3,(H,9,10) |
InChI Key |
USDFUBFTGCJSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
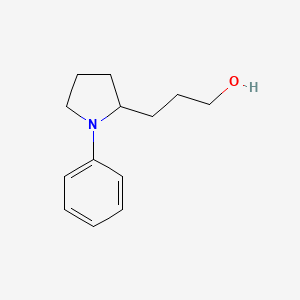
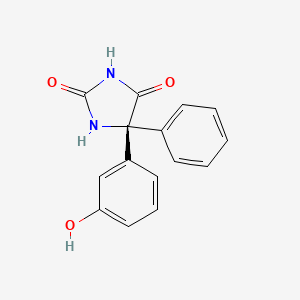
![Pyridine, 2-[[(2-bromo-5-methoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14613478.png)
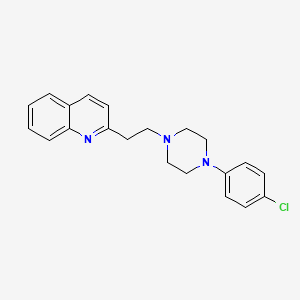

![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
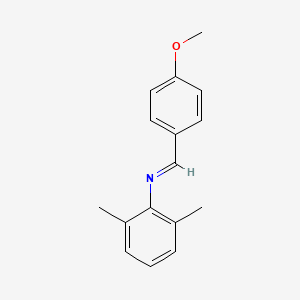
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
